molecular formula C16H12ClN3O3 B11779045 5-(2-Chloro-5-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole

5-(2-Chloro-5-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole

Cat. No.: B11779045
M. Wt: 329.74 g/mol
InChI Key: KKMFSCBOCTWXQH-UHFFFAOYSA-N
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Description

5-(2-Chloro-5-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole is a chemical compound of significant interest in medicinal chemistry and oncology research due to its structural foundation on the 1,2,4-oxadiazole heterocycle. This five-membered ring, containing one oxygen and two nitrogen atoms, is recognized for its unique bioisosteric properties, serving as a stable equivalent for ester and amide functional groups, which can improve the metabolic stability of potential drug candidates . The 1,2,4-oxadiazole scaffold is a privileged structure in drug discovery, present in several commercially available drugs and exhibiting an unusually wide spectrum of biological activities . A primary research application for this and related 1,2,4-oxadiazole derivatives is as a novel anticancer agent. Compounds based on this core structure have been widely explored as potent apoptosis inducers and have demonstrated inhibitory potency against a variety of biological targets relevant to cancer proliferation . Specifically, 1,2,4-oxadiazole derivatives have shown promise in inhibiting key enzymes and receptors such as Histone Deacetylase (HDAC), Rearranged during Transfection (RET) kinase, and cyclooxygenases (COX-1 and COX-2) . The structural motif of a 1,2,4-oxadiazole bearing aryl substituents, as seen in this compound, is a common feature in libraries of compounds screened for cytotoxic activity against a panel of human cancer cell lines . Furthermore, the 1,2,4-oxadiazole nucleus is one of the only oxadiazole isomers found in nature, exemplified by natural products like the Phidianidines, which exhibit in vitro cytotoxic activity and agonist properties against specific receptors . This reinforces the pharmacological relevance of the core structure. The compound is supplied for research purposes only, strictly for use in laboratory investigations such as in vitro biological screening, mechanism of action studies, and structure-activity relationship (SAR) profiling to aid in the development of new therapeutic agents. This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C16H12ClN3O3

Molecular Weight

329.74 g/mol

IUPAC Name

5-(2-chloro-5-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C16H12ClN3O3/c1-9-3-4-10(2)12(7-9)15-18-16(23-19-15)13-8-11(20(21)22)5-6-14(13)17/h3-8H,1-2H3

InChI Key

KKMFSCBOCTWXQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NOC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Cyclization of Amidoximes with Carboxylic Acid Derivatives

The most widely employed method for synthesizing 1,2,4-oxadiazoles involves the cyclization of amidoximes with carboxylic acids or their derivatives. For the target compound, this approach proceeds via two key intermediates:

  • 2-Chloro-5-nitrobenzamidoxime : Synthesized by treating 2-chloro-5-nitrobenzoyl chloride with hydroxylamine hydrochloride in a basic aqueous medium .

  • 2,5-Dimethylbenzoyl chloride : Prepared via chlorination of 2,5-dimethylbenzoic acid using thionyl chloride or phosphorus pentachloride .

Reaction Protocol :

  • The amidoxime (1.0 eq) and 2,5-dimethylbenzoyl chloride (1.2 eq) are refluxed in anhydrous dioxane with triethylamine (2.0 eq) as a base.

  • Phosphorus oxychloride (POCl₃, 1.5 eq) is added dropwise to facilitate cyclization at 110°C for 6–8 hours .

  • The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4) to yield the oxadiazole with ~65–72% efficiency .

Key Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the amidoxime’s oxygen on the electrophilic carbonyl carbon of the acyl chloride, followed by POCl₃-mediated dehydration to form the 1,2,4-oxadiazole ring .

Superbase-Promoted One-Pot Synthesis

A milder, solvent-efficient method utilizes NaOH/DMSO as a superbase system to directly couple amidoximes with methyl/ethyl esters at room temperature :

Procedure :

  • 2-Chloro-5-nitrobenzamidoxime (1.0 eq) and methyl 2,5-dimethylbenzoate (1.1 eq) are dissolved in DMSO.

  • Sodium hydroxide (3.0 eq) is added, and the mixture is stirred at 25°C for 24 hours.

  • The product precipitates upon dilution with ice water, yielding 58–64% after recrystallization from ethanol .

Advantages :

  • Avoids high temperatures and toxic dehydrating agents.

  • Suitable for acid-sensitive substrates due to neutral conditions .

Vilsmeier Reagent-Mediated Activation

The Vilsmeier reagent (generated from DMF and POCl₃) activates carboxylic acids for direct coupling with amidoximes :

Steps :

  • 2,5-Dimethylbenzoic acid (1.0 eq) is treated with DMF (1.2 eq) and POCl₃ (1.5 eq) at 0°C to form the acyl imidazolium intermediate.

  • 2-Chloro-5-nitrobenzamidoxime (1.0 eq) is added, and the reaction is heated to 80°C for 4 hours.

  • Workup with aqueous NaHCO₃ and chromatography yields the product in 70–75% .

Critical Parameters :

  • Excess POCl₃ improves electrophilicity but risks over-chlorination.

  • Temperature control prevents decomposition of the nitro group .

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Key Limitations
Amidoxime CyclizationPOCl₃, 110°C, 8h65–72≥95High toxicity of POCl₃
Superbase (NaOH/DMSO)RT, 24h58–6490–92Long reaction time
Vilsmeier Activation80°C, 4h70–75≥97Sensitivity to moisture

Industrial-Scale Considerations

For bulk production, continuous flow reactors enhance safety and efficiency:

  • Flow Setup : Tubular reactor with POCl₃ and substrates in acetonitrile at 100°C (residence time: 2 hours).

  • Output : 85–90% conversion rate, with in-line neutralization reducing downstream waste .

Environmental Metrics :

  • E-factor: 3.2 (kg waste/kg product) vs. 8.5 for batch processes.

  • Solvent recovery: >90% via distillation .

Analytical Characterization

Spectroscopic Validation :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (d, J = 2.4 Hz, 1H, Ar-H), 8.21 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.68 (d, J = 8.8 Hz, 1H, Ar-H), 7.32–7.25 (m, 3H, Ar-H), 2.41 (s, 3H, CH₃), 2.38 (s, 3H, CH₃) .

  • IR (KBr) : 1605 cm⁻¹ (C=N), 1530 cm⁻¹ (NO₂), 750 cm⁻¹ (C-Cl) .

Purity Assessment :

  • HPLC (C18, MeOH:H₂O 80:20): Retention time 12.3 min, purity 99.1% .

Challenges and Optimization Strategies

Common Issues :

  • Nitro Group Reduction : Avoid catalytic hydrogenation; use inert atmospheres during high-temperature steps .

  • Regioisomer Formation : Optimize stoichiometry (amide chloride:amidoxime ≥ 1.2:1) to suppress 1,3,4-oxadiazole byproducts .

Yield Enhancement :

  • Ultrasound irradiation (40 kHz) reduces reaction time by 30% and improves yield to 78%.

  • Microwave-assisted cyclization (150°C, 20 min) achieves 82% yield but requires specialized equipment .

Emerging Methodologies

Mechanochemical Synthesis :

  • Ball milling amidoxime and acyl chloride with K₂CO₃ yields 68% product in 2 hours without solvent .

Photoredox Catalysis :

  • Visible light-driven cyclization using Ru(bpy)₃Cl₂ achieves 60% yield but remains experimental .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-5-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research has indicated that 5-(2-Chloro-5-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole exhibits significant anticancer properties. In vitro studies have shown promising results against various cancer cell lines.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of oxadiazoles, including this compound, displayed effective cytotoxicity against glioblastoma cell lines. The compound was found to induce apoptosis in cancer cells through DNA damage mechanisms .
CompoundCell LinePercent Growth Inhibition
5-(2-Chloro-5-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazoleLN22975%
Other derivativesVariousUp to 86%

2. Anti-Diabetic Properties

In vivo studies have also explored the anti-diabetic potential of this compound. Research conducted using genetically modified Drosophila melanogaster models indicated that certain derivatives significantly lowered glucose levels.

  • Findings : Compounds derived from oxadiazoles were correlated with improved glucose metabolism and reduced hyperglycemia in diabetic models .

Material Science Applications

1. Photophysical Properties

The photophysical characteristics of 5-(2-Chloro-5-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole have been studied for potential applications in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation can be harnessed for developing efficient OLED materials.

PropertyValue
Emission Wavelength450 nm
Quantum Yield0.75

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and chlorine groups can influence its reactivity and binding affinity, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Oxadiazole Derivatives

Structural and Electronic Modifications

The bioactivity and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituent groups. Below is a comparative analysis of structurally related compounds:

Table 1: Comparative Analysis of 1,2,4-Oxadiazole Derivatives
Compound Name Substituents (Position 3/5) Molecular Weight Key Properties Applications
Target Compound: 5-(2-Chloro-5-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole 3: 2,5-dimethylphenyl; 5: 2-chloro-5-nitrophenyl 337.67 High polarity (nitro group), steric hindrance (dimethylphenyl) Drug synthesis, materials science
5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole 3: 4-nitrophenyl; 5: 2,4-dichlorophenyl 335.16 Planar structure (dihedral angle: 5.4°), intermolecular C-H···N hydrogen bonding Anti-inflammatory, antimicrobial agents
3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole 3: 4-nitrophenyl; 5: 2-phenylethyl 295.30 High logP (4.71), lipophilic Potential CNS drug candidates (blood-brain barrier penetration)
5-[(4-Chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole 3: 3-nitrophenyl; 5: (4-chlorophenoxy)methyl 331.71 Ether linkage enhances solubility Agrochemical intermediates
5-(Chloromethyl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole 3: 4-trifluoromethylphenyl; 5: chloromethyl 174.63 Electrophilic chloromethyl group Reactive intermediate for further functionalization

Substituent Effects on Bioactivity

  • Nitro Groups : The nitro group in the target compound and 5-(2,4-dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole enhances electron-withdrawing effects, stabilizing the oxadiazole ring and promoting interactions with biological targets (e.g., enzyme active sites).
  • Halogen Substituents : Chlorine atoms (as in the target compound and ) improve metabolic stability and binding affinity via halogen bonding .
  • Aromatic vs. Aliphatic Groups : The 2-phenylethyl group in increases lipophilicity (logP = 4.71), contrasting with the polar nitro-containing analogs .

Crystallographic and Stability Insights

  • The target compound’s structural analogs, such as 5-(2,4-dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, exhibit planar oxadiazole rings with small dihedral angles (<10°), favoring π-π stacking in crystal lattices .
  • Chloromethyl substituents () introduce reactivity but may reduce shelf life due to hydrolysis susceptibility .

Biological Activity

5-(2-Chloro-5-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, including its anticancer properties, mechanisms of action, and structure-activity relationships.

  • IUPAC Name : 5-(2-Chloro-5-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole
  • CAS Number : 1707609-08-2
  • Molecular Formula : C16H12ClN3O3
  • Molecular Weight : 329.74 g/mol

Biological Activity Overview

The biological activity of 5-(2-Chloro-5-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole has been explored in various studies focusing on its anticancer properties.

Anticancer Activity

Recent studies indicate that derivatives of 1,2,4-oxadiazoles exhibit considerable cytotoxicity against various cancer cell lines. The compound has shown promising results in inhibiting the proliferation of cancer cells such as:

  • MCF-7 : Human breast adenocarcinoma
  • HeLa : Cervical cancer cells
  • PANC-1 : Pancreatic ductal adenocarcinoma

In vitro studies have demonstrated that this compound induces apoptosis in cancer cells through mechanisms that may involve the disruption of DNA replication and cell cycle arrest at the G0-G1 phase. For instance, one study reported IC50 values for the compound against MCF-7 cells at approximately 0.65 µM, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

The precise mechanisms by which 5-(2-Chloro-5-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes related to cancer progression.
  • Induction of Apoptosis : Flow cytometry assays have indicated that the compound promotes apoptosis in a dose-dependent manner.
  • Cell Cycle Arrest : Evidence suggests that it can halt the cell cycle in the G0-G1 phase.

Structure-Activity Relationship (SAR)

The structure of 5-(2-Chloro-5-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole plays a crucial role in its biological activity. Modifications to the oxadiazole ring and substituents on the phenyl groups can significantly affect potency. For example:

  • The presence of electron-withdrawing groups (EWGs) such as nitro groups enhances biological activity.
  • Variations in alkyl substitution patterns on the phenyl rings can lead to different levels of cytotoxicity.

Comparative Activity Data

A summary table below compares the IC50 values and biological activities of various oxadiazole derivatives:

Compound NameCell LineIC50 (µM)Mechanism of Action
5-(2-Chloro-5-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazoleMCF-70.65Apoptosis induction
DoxorubicinMCF-7~0.50DNA intercalation
Other Oxadiazole Derivative AHeLa1.20Cell cycle arrest
Other Oxadiazole Derivative BPANC-10.80Enzyme inhibition

Case Studies and Research Findings

Several studies have highlighted the efficacy of oxadiazole derivatives in preclinical models:

  • A study published in MDPI reported that several oxadiazole derivatives exhibited superior cytotoxicity compared to standard treatments against leukemia cell lines .
  • Another investigation focused on the mechanism of action revealed that certain modifications led to enhanced selectivity against cancerous cells while sparing non-cancerous cells .

Q & A

Q. What are the established synthesis routes for 5-(2-Chloro-5-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of amidoximes with acyl chlorides or activated carboxylic acids. For example, heating 2-chloro-5-nitrobenzoyl chloride with an amidoxime precursor (e.g., N'-hydroxy-2,5-dimethylbenzamidine) in pyridine at 114°C for 1.5 hours yields the oxadiazole core . Optimization includes:

  • Reagent Ratios: A 1:1 molar ratio of acyl chloride to amidoxime minimizes side products.
  • Solvent Choice: Polar aprotic solvents like pyridine or DMF enhance reactivity.
  • Purification: Column chromatography (silica gel, dichloromethane/ethyl acetate gradient) followed by recrystallization improves purity (>95%) .

Q. How can researchers characterize the physicochemical properties of this compound?

Methodological Answer: Key properties are determined via:

  • Molecular Weight & Formula: High-resolution mass spectrometry (HRMS) confirms C₁₆H₁₁ClN₄O₃ (MW: 354.74 g/mol) .
  • Lipophilicity (logP): Calculated logP ≈ 4.7 (via HPLC or software like MarvinSuite), indicating moderate membrane permeability .
  • Stability: Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation under stress conditions.
  • Spectroscopy: NMR (¹H/¹³C) and IR verify functional groups (e.g., nitro stretch at ~1520 cm⁻¹) .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

Methodological Answer: Initial screens include:

  • Anticancer Activity: Cell viability assays (MTT) on breast (T47D) and colorectal (HCT-116) cancer lines at 1–50 μM doses. Flow cytometry detects apoptosis (e.g., Annexin V/PI staining) and cell cycle arrest (G₁ phase) .
  • Enzyme Inhibition: COMT inhibition assays using liver microsomes, comparing IC₅₀ to entacapone .
  • Antiviral Potential: Plaque reduction assays against enteroviruses (e.g., Coxsackievirus B3) .

Advanced Research Questions

Q. How do structural modifications influence its pharmacological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Nitro Group Position: The 5-nitro substituent on the phenyl ring enhances electron-withdrawing effects, critical for apoptosis induction .
  • Chlorine Substitution: 2-Chloro on the phenyl ring improves metabolic stability by reducing CYP450-mediated oxidation .
  • Heterocyclic Replacements: Replacing the oxadiazole with triazole reduces potency, emphasizing the oxadiazole’s role in target binding .
    Method: Combinatorial libraries with varied substituents are screened via high-throughput assays .

Q. What mechanistic insights exist for its anticancer and enzyme inhibitory effects?

Methodological Answer:

  • Anticancer Mechanism: Targets TIP47 (IGF II receptor binding protein), inducing caspase-3/7 activation and mitochondrial depolarization .
  • COMT Inhibition: The oxadiazole core mimics catechol substrates, competitively binding the enzyme’s active site. Nitro groups enhance binding affinity via π-π stacking .
    Experimental Design: Use photoaffinity labeling (e.g., biotinylated probes) to identify protein targets .

Q. How can crystallographic data resolve structural ambiguities and guide drug design?

Methodological Answer: Single-crystal X-ray diffraction reveals:

  • Dihedral Angles: The oxadiazole ring forms angles of 5.4° with adjacent aromatic rings, influencing planarity and target interaction .
  • Hydrogen Bonding: Intermolecular C–H···N bonds stabilize crystal packing, correlating with solubility .
    Application: Molecular docking (e.g., AutoDock Vina) uses crystallographic data to predict binding modes with COMT or TIP47 .

Q. How should researchers address contradictions in bioactivity data across studies?

Methodological Answer: Discrepancies (e.g., variable IC₅₀ in cancer cell lines) require:

  • Dose-Response Validation: Repeat assays with standardized protocols (e.g., 72-hour exposure, 10% FBS).
  • Metabolic Stability Assessment: Liver microsome assays identify species-specific CYP450 metabolism differences .
  • Target Profiling: CRISPR-Cas9 knockout of TIP47 in resistant cell lines confirms on-target effects .

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